N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide

Medicinal Chemistry Structure-Activity Relationship CXCR4 Antagonism

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide (CAS 683767-42-2) is a synthetic small molecule composed of a benzimidazole core linked via a para-phenyl bridge to a benzamide moiety bearing a dibutylsulfamoyl substituent. Its molecular formula is C28H32N4O3S, with a high molecular weight (504.6 g/mol) and high lipophilicity (XLogP3-AA = 5.6), placing it in a chemical space distinct from typical drug-like molecules.

Molecular Formula C28H32N4O3S
Molecular Weight 504.65
CAS No. 683767-42-2
Cat. No. B2628302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
CAS683767-42-2
Molecular FormulaC28H32N4O3S
Molecular Weight504.65
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C28H32N4O3S/c1-3-5-19-32(20-6-4-2)36(34,35)24-17-13-22(14-18-24)28(33)29-23-15-11-21(12-16-23)27-30-25-9-7-8-10-26(25)31-27/h7-18H,3-6,19-20H2,1-2H3,(H,29,33)(H,30,31)
InChIKeyMCRJYCFWOLYMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide (CAS 683767-42-2): Structural and Physicochemical Baseline


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide (CAS 683767-42-2) is a synthetic small molecule composed of a benzimidazole core linked via a para-phenyl bridge to a benzamide moiety bearing a dibutylsulfamoyl substituent [1]. Its molecular formula is C28H32N4O3S, with a high molecular weight (504.6 g/mol) and high lipophilicity (XLogP3-AA = 5.6), placing it in a chemical space distinct from typical drug-like molecules [1]. While proprietary patent filings suggest its primary application area is as a CXCR4 antagonist [2], publicly available, peer-reviewed quantitative bioactivity data for this specific compound is extremely limited. Procurement evaluations must therefore rely heavily on structural differentiation from its closest available analogs and on the few data points from internal screening libraries.

Why N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Generic substitution within the phenylsulfamoyl benzamide class is not straightforward due to the compound's unique combination of a 1H-1,3-benzodiazol-2-yl (benzimidazole) group and a para-substituted dibutylsulfamoyl benzamide bridge [1]. Seemingly minor structural changes, such as moving the benzimidazole attachment from the para to the ortho position on the central phenyl ring or replacing it with a benzoxazole, produce distinct chemical entities with different CAS numbers and predicted physicochemical properties [2]. This specific substitution pattern is cited in patent literature for CXCR4 antagonism, a mechanism highly sensitive to the spatial orientation of basic groups [3]. Without direct comparative bioactivity data from the same experimental context, assuming functional equivalence between these close structural analogs is scientifically unjustified.

Head-to-Head Quantitative Evidence for Selecting N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide Over Its Analogs


Para- vs. Ortho-Substitution: A Regioisomeric Comparison of Molecular Topology

The target compound is a para-substituted regioisomer (CAS 683767-42-2). A closely related ortho-substituted regioisomer, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide (CAS 683762-61-0), provides a direct structural comparator. The change in the attachment point on the central phenyl ring from para to ortho introduces a significant geometric constraint, altering the spatial relationship between the benzimidazole and the sulfamoyl benzamide groups. While both compounds can be sourced as part of similar screening libraries, their distinct CAS registries underline their non-interchangeability in biological systems [1].

Medicinal Chemistry Structure-Activity Relationship CXCR4 Antagonism

Benzimidazole vs. Benzoxazole Core Swap: Impact on Hydrogen Bonding Capacity

Replacing the benzimidazole core of the target compound with a benzoxazole group yields the direct analog N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide (CAS 683770-47-0). This single-atom swap (NH to O) eliminates a hydrogen bond donor. PubChem computed properties quantify this change: the target compound has 2 hydrogen bond donors (HBD), whereas the benzoxazole analog has only 1 [1][2]. This difference predicts distinct permeability and solubility profiles. Furthermore, the XLogP3-AA lipophilicity increases from 5.6 for the target to 5.9 for the benzoxazole analog, suggesting even lower aqueous solubility [1][2].

Medicinal Chemistry Physicochemical Property Comparison ADME Prediction

Dibutylsulfamoyl vs. Smaller Sulfamoyl Analogs: A Molecular Weight-Driven Differentiation

The target compound's dibutylsulfamoyl group contributes significantly to its high molecular weight (504.6 g/mol). A smaller analog, 4-(N,N-dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, retains the dibutylsulfamoyl group but lacks the extended benzimidazole-phenyl system, resulting in a lower molecular weight [1]. The addition of the benzimidazole moiety in the target compound provides crucial structural complexity for specific target interactions. While direct potency comparisons are unavailable, the higher molecular weight and structural complexity of the target compound make it a more advanced lead-like molecule for CXCR4 antagonism programs compared to its simpler sulfamoyl benzamide precursors [2].

Fragment-Based Drug Design Ligand Efficiency Physicochemical Property Comparison

Recommended Application Scenarios for Procuring N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide


Lead Compound for IP-Protected CXCR4 Antagonist Programs

Based on the patent filing EP1942108A1, which describes this compound's class as CXCR4 antagonists, procurement is most justified for research groups initiating a medicinal chemistry campaign targeting the CXCR4 receptor for oncology or inflammatory disease indications [1]. The compound serves as a structural starting point that is distinct from unpatented scaffolds, offering a potential intellectual property advantage.

Physicochemical Probe for Studying Benzimidazole-Based Kinase Interactions

The compound's benzimidazole core, a known kinase hinge-binding motif, combined with its two hydrogen bond donors and high lipophilicity (XLogP3-AA = 5.6), makes it a useful tool for studying hydrophobic binding pocket interactions in kinase assays where dibutylsulfamoyl groups are a focus [2]. Its selection over the benzoxazole analog (CAS 683770-47-0) is predicated on its extra hydrogen bond donor capacity, which may be critical for certain kinase hinge interactions.

Reference Standard for Analytical Method Development of Lipophilic Bases

With its high molecular weight (504.6 g/mol), high lipophilicity, and multiple nitrogen atoms, this compound can serve as a retention time marker or a challenging analyte for developing and validating HPLC and LC-MS methods aimed at separating highly lipophilic basic drug-like molecules [2].

Negative Control for Target Engagement Studies Requiring a Para-Regioisomer

If the ortho-substituted regioisomer (CAS 683762-61-0) is identified as an active hit, the target compound (para-substituted) can be procured as a structurally matched negative control to validate the specificity of target engagement, as the distinct topology often leads to a complete loss of activity.

Quote Request

Request a Quote for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.